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Compound of Interest

Compound Name: 4-(Boc-amino)pyridine

Cat. No.: B048293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(tert-

butoxycarbonylamino)pyridine, commonly referred to as 4-(Boc-amino)pyridine, as a pivotal

building block in medicinal chemistry. Its unique structural features and chemical versatility

enable its incorporation into a wide array of therapeutic agents targeting diverse pathologies.

Introduction: A Versatile Scaffold in Drug Discovery
4-(Boc-amino)pyridine is a derivative of 4-aminopyridine where the amino group is protected

by a tert-butoxycarbonyl (Boc) group. This protection strategy is crucial in multi-step syntheses,

allowing for selective reactions at other positions of the pyridine ring or on substituents. The

Boc group can be readily removed under acidic conditions, unmasking the primary amine for

further functionalization.[1] This versatile intermediate is instrumental in the synthesis of

complex molecules, including kinase inhibitors, agents for neurodegenerative diseases, and

antimicrobial compounds.[2][3] The pyridine nitrogen can act as a hydrogen bond acceptor,

while the amino group, once deprotected, can serve as a hydrogen bond donor or a point for

further chemical elaboration, making it a valuable pharmacophore.

Key Applications in Medicinal Chemistry
The 4-aminopyridine moiety is a privileged structure in medicinal chemistry, and 4-(Boc-
amino)pyridine serves as a key precursor for its installation. Below are notable applications

with associated data.
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The 4-aminopyridine scaffold is a common feature in many kinase inhibitors, where it often

interacts with the hinge region of the kinase ATP-binding site. 4-(Boc-amino)pyridine is an

essential starting material for the synthesis of substituted pyridines that form the core of these

inhibitors. For instance, derivatives of 4-aminopyridine have been explored as inhibitors of

Receptor-Interacting Protein Kinase 2 (RIPK2) and Tyrosine Kinase 2 (TYK2), which are

implicated in inflammatory diseases and cancer.[4][5]

Table 1: Biological Activity of 4-Aminopyridine Derivatives as Kinase Inhibitors

Compound
Class

Target Kinase
Key Synthetic
Precursor

IC₅₀ (nM) Reference

4-Aminoquinoline

Derivatives
RIPK2 4-Aminopyridine 5.1 [5]

Pyridine

Derivatives
TYK2 4-Aminopyridine - [4]

3,6-diamino-1H-

pyrazolo[3,4-

b]pyridine

CDK5/GSK-3
4-Aminopyridine

derivative
410/1500 [6]

4-Aminopyridine itself is approved for the symptomatic treatment of multiple sclerosis.[3]

However, its use is associated with dose-limiting side effects. Medicinal chemistry efforts have

focused on synthesizing derivatives with improved safety profiles. The conjugation of peptides

to 4-aminopyridine, a process that can utilize 4-(Boc-amino)pyridine as a starting point for

amide bond formation, has been explored to create compounds with potentially lower toxicity

for the treatment of neurodegenerative conditions like Alzheimer's disease.[3]

Table 2: Toxicity Data for 4-Aminopyridine-Peptide Conjugates

Compound
Acute Toxicity (in
vivo, mg/kg)

Therapeutic Area Reference

4-Aminopyridine-

Peptide Conjugates
up to 1500

Neurodegenerative

Disorders
[3]
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N-alkylation of 4-(Boc-amino)pyridine followed by deprotection leads to the formation of N-

alkylated 4-aminopyridines. These compounds have shown promising activity against fungal

and protozoal pathogens. The 4-aminopyridine core in these molecules can mimic the

imidazole ring of azole-based antifungal drugs, interacting with the active site of enzymes like

CYP51.

Table 3: Yields of N-Alkylated 4-Aminopyridines with Antimicrobial Potential

Alkylating Agent
Yield of N-Alkylated 4-
(Boc-amino)pyridine (%)

Overall Yield after
Deprotection (%)

Benzyl bromide 95 86

4-Methoxybenzyl chloride 92 84

2,6-Dichlorobenzyl chloride 90 82

Ethyl bromide 88 78

Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving 4-
(Boc-amino)pyridine.

This protocol describes a high-yield method for the synthesis of 4-(Boc-amino)pyridine from

4-aminopyridine.

Workflow for Boc Protection of 4-Aminopyridine
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Reactants

Reaction Work-up & Purification Product

4-Aminopyridine

Stirring

(Boc)2O

EDCI

HOBT

TEA

DCM

Washing Drying Concentration Chromatography 4-(Boc-amino)pyridine

Click to download full resolution via product page

Caption: Workflow for the Boc protection of 4-aminopyridine.

Materials:
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4-Aminopyridine (1.0 g, 10.6 mmol)

Di-tert-butyl dicarbonate ((Boc)₂O) (4.0 g, 18.5 mmol)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (4.6 g, 23.8 mmol)

Hydroxybenzotriazole (HOBT) (0.1 g, 0.8 mmol)

Triethylamine (TEA) (2.4 g, 23.8 mmol)

Dichloromethane (DCM) (10 mL)

Procedure:

Dissolve 4-aminopyridine in dichloromethane in a round-bottom flask at room temperature.

Add EDCI, HOBT, and triethylamine to the stirred solution.

Add di-tert-butyl dicarbonate to the reaction mixture.

Continue stirring at room temperature for 30 minutes.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material

disappears.

Wash the reaction mixture with water (2 x 20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain 4-(Boc-amino)pyridine.

Yield: ~90%

This protocol details the N-alkylation of 4-(Boc-amino)pyridine, a key step in the synthesis of

various bioactive molecules.

Workflow for N-Alkylation of 4-(Boc-amino)pyridine
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Caption: General workflow for the N-alkylation of 4-(Boc-amino)pyridine.

Materials:

4-(Boc-amino)pyridine (1.0 eq)

Alkyl halide (e.g., benzyl bromide) (1.1 eq)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:
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To a stirred suspension of NaH in anhydrous DMF, add a solution of 4-(Boc-amino)pyridine
in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

Stir the mixture at room temperature for 30 minutes.

Cool the mixture back to 0 °C and add the alkyl halide dropwise.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Upon completion, carefully quench the reaction with water.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography.

This protocol outlines the removal of the Boc protecting group to yield the free 4-aminopyridine

derivative.

Workflow for Boc Deprotection
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Caption: General workflow for the Boc deprotection of a 4-(Boc-amino)pyridine derivative.

Materials:

N-substituted-4-(Boc-amino)pyridine (1.0 eq)

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in

dioxane)

Dichloromethane (DCM) or other suitable solvent

Procedure:

Dissolve the N-substituted-4-(Boc-amino)pyridine in DCM.

Add an excess of TFA or a solution of HCl in dioxane.

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
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Upon completion, remove the solvent and excess acid under reduced pressure.

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

Extract the product with an appropriate organic solvent.

Dry the combined organic layers and concentrate to yield the deprotected amine. Further

purification can be performed if necessary.

Conclusion
4-(Boc-amino)pyridine is a cornerstone building block in medicinal chemistry, enabling the

synthesis of a diverse range of biologically active molecules. Its utility in the construction of

kinase inhibitors, neurotherapeutics, and antimicrobial agents highlights its importance in

modern drug discovery. The protocols provided herein offer robust methods for the

manipulation of this versatile scaffold, facilitating the development of novel therapeutic

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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